N-[2-(4-sulfamoylphenyl)ethyl]furan-2-carboxamide
Overview
Description
N-[2-(4-sulfamoylphenyl)ethyl]furan-2-carboxamide is a chemical compound that belongs to the class of sulfonamide derivatives. This compound is characterized by the presence of a furan ring attached to a carboxamide group, which is further linked to a sulfamoylphenyl ethyl chain. Sulfonamide derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-sulfamoylphenyl)ethyl]furan-2-carboxamide typically involves the reaction of 4-sulfamoylphenyl ethylamine with furan-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-sulfamoylphenyl)ethyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group in the sulfamoylphenyl moiety can be reduced to an amino group.
Substitution: The hydrogen atoms in the furan ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino-substituted sulfamoylphenyl derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for the treatment of bacterial infections and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-sulfamoylphenyl)ethyl]furan-2-carboxamide involves the inhibition of specific enzymes and receptors in the target organisms. The sulfamoyl group interacts with the active site of the enzyme, leading to the inhibition of its activity. This compound has been shown to target enzymes involved in bacterial cell wall synthesis and inflammatory pathways, thereby exerting its antimicrobial and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
6-methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrazine-2-carboxamide: Similar structure with a pyrazine ring instead of a furan ring.
N-[2-(4-sulfamoylphenyl)ethyl]acetamide: Similar structure with an acetamide group instead of a furan-2-carboxamide group.
Uniqueness
N-[2-(4-sulfamoylphenyl)ethyl]furan-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. The furan ring enhances the compound’s reactivity and allows for the formation of various derivatives with potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(4-sulfamoylphenyl)ethyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c14-20(17,18)11-5-3-10(4-6-11)7-8-15-13(16)12-2-1-9-19-12/h1-6,9H,7-8H2,(H,15,16)(H2,14,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBZPPRPAIYRGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24780753 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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